molecular formula C13H16ClNO2 B1478426 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one CAS No. 2097985-17-4

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one

Cat. No. B1478426
CAS RN: 2097985-17-4
M. Wt: 253.72 g/mol
InChI Key: CYBUCEORFUCTQL-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one is a chemical compound that has been the subject of scientific research for several decades. The compound is a derivative of indoline, a heterocyclic aromatic compound that is found in many natural products. It has been used in the synthesis of various organic compounds and as a reagent in organic synthesis.

Scientific Research Applications

Anti-inflammatory Compounds

A series of compounds related to 2-chloro derivatives, including 4-(6-methoxy-2-naphthyl)butan-2-one and its analogs, have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed significant activity in models like the cotton pellet granuloma method, highlighting the potential of chloro and hydroxymethyl functionalities in anti-inflammatory drug design (Goudie et al., 1978).

Cytotoxic Activities

Isatin derivatives, including those with indolin-2-one structures similar to the specified compound, have been synthesized and assessed for cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. These studies demonstrate the application of chloro and hydroxymethyl substituted indolines in cancer research, where certain derivatives displayed significant in vitro cytotoxic activities, suggesting their potential as anticancer agents (Reddy et al., 2013).

Metal Complexes and Antibacterial Activity

Research into metal complexes of indoline derivatives has revealed novel ligands and their metal complexes with transition metals showing promising antibacterial activities against various bacterial strains. These studies not only expand the application of indoline derivatives in the synthesis of metal complexes but also highlight their potential use in developing new antibacterial agents (Patel & Patel, 2015).

Synthetic Methodologies

Studies have also focused on the development of novel synthetic methodologies involving indoline derivatives for constructing complex molecular structures. These methodologies are crucial for advancing chemical synthesis, enabling the creation of new molecules with potential applications in various fields, including drug development and material science (Besson et al., 1998).

properties

IUPAC Name

2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-7-9(8-16)3-4-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBUCEORFUCTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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